Diacetylaminocyclohexenone

Description

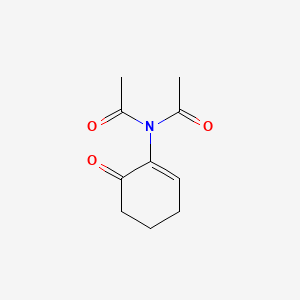

Structure

2D Structure

3D Structure

Properties

CAS No. |

17578-85-7 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

N-acetyl-N-(6-oxocyclohexen-1-yl)acetamide |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11(8(2)13)9-5-3-4-6-10(9)14/h5H,3-4,6H2,1-2H3 |

InChI Key |

QJOPUMMKRVYSIQ-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CCCCC1=O)C(=O)C |

Canonical SMILES |

CC(=O)N(C1=CCCCC1=O)C(=O)C |

Other CAS No. |

17578-85-7 |

Synonyms |

diacetylaminocyclohexenone |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Diacetylaminocyclohexenone

Retrosynthetic Analysis of Diacetylaminocyclohexenone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. beilstein-archives.orgacs.org For this compound, two primary disconnection approaches are logical.

The most straightforward strategy involves functional group interconversion (FGI) and C-N bond disconnection.

Disconnection of Acetyl Groups: The two N-acetyl groups can be retrosynthetically removed, leading to the primary enaminone precursor, 3-aminocyclohex-2-en-1-one.

C-N Bond Disconnection: The C-N bond of the enaminone can then be disconnected. This key step points to a condensation reaction in the forward synthesis between a 1,3-dicarbonyl compound and an amine source. This disconnection reveals 1,3-cyclohexanedione (B196179) and ammonia (B1221849) as the fundamental building blocks. This is a common and effective strategy for enaminone synthesis. tandfonline.comijcce.ac.ir

An alternative approach involves breaking down the cyclohexane (B81311) ring itself, suggesting a more complex assembly in the forward direction, such as a Michael-initiated ring-closure reaction, a common strategy for building substituted cyclohexanone (B45756) skeletons. beilstein-journals.org

Classical Synthetic Routes to this compound and its Precursors

Conventional methods for synthesizing this compound are typically multi-step processes that rely on well-established, stoichiometric reactions.

Following the primary retrosynthetic pathway, a classical synthesis can be proposed. The process begins with a condensation reaction to form the key enaminone intermediate, which is subsequently acylated.

Formation of 3-Aminocyclohex-2-en-1-one: The synthesis commences with the reaction of 1,3-cyclohexanedione with an ammonia source, such as ammonium (B1175870) acetate. Traditionally, this condensation is performed in a solvent like toluene (B28343) with azeotropic removal of water to drive the reaction to completion. tandfonline.com The product of this step is the crucial intermediate, 3-aminocyclohex-2-en-1-one. nih.gov

Diacetylation of the Enaminone Intermediate: The final step involves the N,N-diacetylation of 3-aminocyclohex-2-en-1-one. A historical method for achieving diacetylation of alicyclic amines involves refluxing the amine with a large excess of acetic anhydride (B1165640). cdnsciencepub.com This forceful method provides both the energy and the acetyl source needed to add two acetyl groups to the nitrogen atom.

The table below outlines the classical synthetic pathway.

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 1,3-Cyclohexanedione, Ammonia Source (e.g., NH4OAc) | Condensation | 3-Aminocyclohex-2-en-1-one |

| 2 | 3-Aminocyclohex-2-en-1-one, Acetic Anhydride (excess) | N,N-Diacetylation | This compound |

Modern and Green Chemistry Approaches in this compound Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and selective methods. These principles can be applied to the synthesis of this compound to overcome the limitations of classical routes.

Catalysis offers a powerful tool for improving the synthesis of the enaminone core and potentially the entire molecule.

Green Catalysis for Enaminone Synthesis: The initial condensation of 1,3-cyclohexanedione and an amine can be made significantly greener and more efficient. Instead of refluxing in organic solvents, methods using catalytic amounts of dilute hydrochloric acid in water or even solvent-free conditions have been developed. tandfonline.comtandfonline.com Other reported green catalysts for this transformation include zeolites like ZSM-5, which can be easily recovered and reused. sioc-journal.cn These methods often proceed at lower temperatures and with simpler workup procedures.

Dehydrogenative C-N Bond Formation: A more advanced, atom-economical strategy involves the direct synthesis of β-enaminones from saturated ketones. A palladium-catalyzed method has been developed that facilitates the α,β-dehydrogenation of a saturated ketone, like cyclohexanone, followed by in-situ conjugate addition of an amine. oup.com Applying this logic, one could envision a pathway where cyclohexanone is converted directly to 3-aminocyclohex-2-en-1-one, which could then be acylated. This approach avoids the need to start with a pre-oxidized 1,3-dicarbonyl substrate.

| Catalytic Approach | Starting Materials | Catalyst Example | Advantages |

|---|---|---|---|

| Green Condensation | 1,3-Cyclohexanedione, Amine | Dilute HCl in H2O or ZSM-5 | Milder conditions, reusable catalyst, reduced solvent waste. tandfonline.comsioc-journal.cn |

| Dehydrogenative Amination | Cyclohexanone, Amine | Palladium complex | High atom economy, starts from a simpler ketone. oup.com |

The parent this compound molecule is achiral. However, the synthesis of substituted, chiral derivatives is of significant interest for applications in medicinal chemistry. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a single desired stereoisomer.

Optically active substituted cyclohexenones are valuable chiral building blocks. mdpi.comsemanticscholar.org The synthesis of a specific isomer of, for example, 5-substituted-diacetylaminocyclohexenone could be achieved through several modern strategies:

Asymmetric Conjugate Addition: One powerful method involves the asymmetric conjugate addition of an organometallic reagent to a prochiral cyclohexenone. Using a chiral catalyst, such as a rhodium/diene complex, can introduce a substituent at the 5-position with high enantioselectivity. acs.org The resulting chiral ketone can then be converted to the target enaminone.

Chiral Building Block Approach: An alternative is to start with a known chiral building block. For instance, optically active 5-(tert-butyldimethylsiloxy)-2-cyclohexenone can be synthesized and then subjected to a diastereoselective 1,4-addition reaction to install a second substituent. acs.org Subsequent chemical steps would then be used to introduce the diacetylamino group.

Organocatalysis: Asymmetric organocatalysis provides a metal-free method for constructing chiral rings. For instance, a Michael-aldol cascade reaction, catalyzed by a chiral amine like proline, can be used to build a highly substituted, enantiomerically enriched cyclohexanone core from simple precursors. beilstein-journals.org This chiral core would then serve as the foundation for synthesizing the desired stereoisomer of this compound.

These advanced methods provide precise control over stereochemistry, which is crucial for preparing specific, biologically active molecules. beilstein-journals.orgmdpi.com

Analog and Derivative Synthesis of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical and physical properties.

The design of this compound analogs is guided by the principles of modifying its core structure to influence its biological activity or material properties. The enaminone system is a key pharmacophore in many biologically active molecules, and its modification can significantly impact activity. nsf.govresearchgate.netresearchgate.net

Key design principles include:

Modification of the Cyclohexenone Ring: Introducing substituents at various positions of the cyclohexene (B86901) ring can alter the molecule's lipophilicity, steric profile, and electronic properties. For instance, alkyl groups at the 5-position have been explored in other cyclic enaminones to enhance anticonvulsant activity. nsf.gov

Introducing Aromatic or Heterocyclic Scaffolds: Fusing aromatic or heterocyclic rings to the cyclohexenone core can lead to novel polycyclic structures with potentially enhanced biological activities, as seen in the synthesis of coumarin (B35378) analogs from enaminones. tandfonline.com

Table 2: Examples of this compound Analog Design Strategies

| Design Strategy | Target Moiety | Potential Effect |

| Ring Substitution | 5-methylcyclohexenone | Increased lipophilicity, potential for enhanced biological activity. nsf.gov |

| Acyl Group Variation | N,N-dibenzoyl | Altered electronic and steric properties, potential for different receptor interactions. |

| Ring Annulation | Fused quinoline (B57606) ring | Creation of a novel, rigid scaffold with potential for new biological targets. |

Functional group interconversions (FGIs) are crucial for the synthesis of complex derivatives from the basic this compound scaffold. The molecule offers several sites for such transformations:

The Ketone Carbonyl Group: This group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. The resulting alcohol can be further functionalized, for example, by esterification or etherification.

The Enamine Double Bond: The C=C bond of the enaminone system can undergo various addition reactions. For example, conjugate reduction can be achieved with specific reagents, which can be chemoselective depending on the nature of the N-acyl groups. psu.edu

The Diacetylamino Group: One or both acetyl groups could potentially be selectively removed under specific conditions to regenerate a mono-acetylamino or a primary amino group, which can then be derivatized with different functionalities. Methods for the selective N-deacetylation of complex molecules have been developed, often involving activation of the amide with reagents like oxalyl chloride followed by cleavage. d-nb.info

The presence of multiple reactive sites in this compound necessitates the use of regioselective and chemoselective derivatization strategies.

Regioselectivity: The enaminone system has two primary sites for electrophilic attack: the α-carbon and the nitrogen atom. The outcome of a reaction can often be directed by the choice of reagents and reaction conditions. For instance, direct functionalization of the α-C-H bond of enaminones has been achieved using visible light photocatalysis for reactions like selenylation and thiocyanation. ccspublishing.org.cn Transition-metal-catalyzed C-H activation can also lead to site-selective functionalization at the α-carbon or at other positions on the ring. rsc.org

Chemoselectivity: The reactivity of the ketone carbonyl group versus the enamine double bond can be controlled by the choice of reagents. For example, soft nucleophiles in a Michael addition would likely react at the β-carbon of the enone system, while hard nucleophiles might favor attack at the ketone carbonyl. The diacetylamino group is generally less reactive than a simple amide, but its hydrolysis or derivatization can be achieved under specific conditions that leave other functional groups intact. The use of sterically hindered bases can favor deprotonation at less sterically crowded positions, influencing the regioselectivity of subsequent alkylation or acylation reactions. khanacademy.org

Reaction Mechanisms and Reactivity of Diacetylaminocyclohexenone

Mechanistic Investigations of Diacetylaminocyclohexenone Transformations

Mechanistic studies, although not extensively reported for this specific molecule, can be inferred from the well-established chemistry of its structural components, namely β-enaminones and cyclohexenone derivatives. researchgate.netwikipedia.org The transformations of this compound are expected to proceed through pathways involving charged intermediates, concerted electronic reorganizations, or radical species.

This compound possesses both nucleophilic and electrophilic centers, making it an ambident reactant. benthamdirect.com

Nucleophilic Character: The primary source of nucleophilicity in this compound stems from the enamine substructure. The nitrogen lone pair can delocalize into the π-system of the double bond, increasing the electron density at the α-carbon (the carbon adjacent to the diacetylamino group). makingmolecules.com This makes the α-carbon a soft nucleophile, capable of attacking various electrophiles. masterorganicchemistry.comwikipedia.org This reactivity is analogous to the well-known Stork enamine synthesis, where enamines serve as enolate equivalents for carbon-carbon bond formation. libretexts.orglibretexts.org

The resonance structures below illustrate the delocalization of electrons, highlighting the nucleophilic character of the α-carbon:

Resonance Structure A: The standard representation of this compound.

Resonance Structure B: Shows the delocalization of the nitrogen lone pair, resulting in a negative charge on the α-carbon and a positive charge on the nitrogen (an iminium ion).

This inherent nucleophilicity allows this compound to undergo reactions such as alkylation and acylation at the α-carbon with suitable electrophiles like alkyl halides or acyl chlorides. wikipedia.orgnumberanalytics.com

Electrophilic Character: The electrophilicity of this compound is primarily associated with the α,β-unsaturated ketone system. The carbonyl carbon and the β-carbon of the cyclohexenone ring are electron-deficient and thus susceptible to nucleophilic attack.

1,2-Addition (Direct Addition): Strong, hard nucleophiles, such as Grignard reagents, are expected to attack the electrophilic carbonyl carbon directly. wikipedia.org

1,4-Addition (Conjugate or Michael Addition): Softer nucleophiles, such as cuprates, other enamines, or malonates, will preferentially attack the β-carbon in a conjugate addition fashion. wikipedia.orgnih.gov

The presence of the electron-donating diacetylamino group at the β-position modulates the electrophilicity of the enone system. Compared to a simple cyclohexenone, the electron donation from the nitrogen reduces the partial positive charge at the β-carbon, potentially decreasing its reactivity toward nucleophiles. However, the system still retains sufficient electrophilicity to react with a range of nucleophiles. researchgate.net

A hypothetical reaction profile for nucleophilic addition is presented in the table below.

| Nucleophile Type | Probable Site of Attack | Product Type |

| Hard Nucleophile (e.g., CH₃MgBr) | Carbonyl Carbon (C-1) | Tertiary Alcohol (1,2-Adduct) |

| Soft Nucleophile (e.g., (CH₃)₂CuLi) | β-Carbon (C-3) | 1,5-Dicarbonyl Compound (1,4-Adduct) |

| Enolate (e.g., Sodium diethyl malonate) | β-Carbon (C-3) | Michael Adduct |

Pericyclic reactions are concerted processes that occur through a cyclic transition state. pitt.edu The conjugated π-system of this compound makes it a potential candidate for participating in such transformations, particularly cycloaddition reactions.

Diels-Alder Reactions: The cyclohexenone double bond can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. wikipedia.org The reaction would proceed in a single, concerted step, forming two new sigma bonds and a new six-membered ring. pitt.edu The stereochemistry of the Diels-Alder reaction is highly controlled, following the principle of suprafacial addition. utexas.edu The regioselectivity would be influenced by the electronic effects of the diacetylamino and carbonyl groups.

Conversely, the enamine part of the molecule could potentially engage as the diene component if a suitable double bond were present in one of the acetyl groups, though this is less common.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are also a possibility. slideshare.net Upon irradiation with UV light, the π-bond of the enone can become excited, allowing it to react with another alkene to form a cyclobutane (B1203170) ring. These reactions are often less selective than Diels-Alder reactions but provide a valuable route to four-membered ring systems.

Radical reactions involving this compound could be initiated through several pathways. The α,β-unsaturated ketone moiety is known to react with radicals, such as those generated from the hydroxyl radical (OH•) in atmospheric chemistry or via specific radical initiators in synthetic protocols. copernicus.orgcopernicus.org

One potential pathway involves the addition of a radical species to the C=C double bond. This addition would likely occur at the less substituted α-carbon to generate a more stable radical on the β-carbon, which is stabilized by the adjacent carbonyl group. This intermediate radical could then be trapped by another molecule or undergo further rearrangement.

Furthermore, the enamine functionality itself can participate in radical reactions. Enamines can be oxidized via single-electron transfer (SET) to form a radical cation, which can then engage in various coupling reactions. acs.org Photochemical excitation of enamines can also lead to the formation of radical intermediates capable of driving complex chemical transformations. acs.org For instance, a radical initiator could abstract a hydrogen atom from the allylic position of the cyclohexene (B86901) ring, leading to a resonance-stabilized radical intermediate that could then undergo further reactions. rsc.org

A hypothetical radical thiocyanation reaction is outlined below:

| Reactant | Radical Initiator | Proposed Intermediate | Product |

| This compound | AIBN (Azobisisobutyronitrile) | Allylic radical | Allylic thiocyanate (B1210189) derivative |

| This compound | (NH₄)₂S₂O₈ | Radical cation | C(sp²)–H thiocyanated product |

Reaction Kinetics and Thermodynamics Studies on this compound

The rates and outcomes of reactions involving this compound are dictated by the principles of chemical kinetics and thermodynamics. These studies help in understanding which products are formed fastest (kinetic control) versus which are most stable (thermodynamic control). masterorganicchemistry.com

In Nucleophilic Additions: For conjugate additions to this compound, the initial nucleophilic attack on the β-carbon is often the rate-determining step. manchester.ac.uk This step involves the formation of a new carbon-carbon bond and the disruption of the aromaticity of the enamine system, which typically has a significant activation barrier.

In Enamine Alkylation: In reactions where the enamine acts as the nucleophile (e.g., Stork alkylation), the rate-determining step can be either the formation of the enamine itself or the subsequent nucleophilic attack on the electrophile. organic-chemistry.org Kinetic studies on similar enamine systems have shown that under certain conditions, the reaction of the enamine with the electrophile and the subsequent hydrolysis of the resulting iminium ion can be rate-limiting. organic-chemistry.org

In Pericyclic Reactions: For concerted reactions like the Diels-Alder, there is only a single step, which is by definition the rate-determining step. The rate depends on the concentration of both the diene and the dienophile (this compound).

The activation energy (Ea) is the minimum energy required for a reaction to occur and corresponds to the energy of the transition state. acs.org A reaction with a lower activation energy will proceed at a faster rate.

An energy profile diagram for a hypothetical conjugate addition to this compound would show the relative energies of the reactants, transition state, intermediate (enolate), and the final product. The highest energy point on the reaction coordinate represents the transition state of the rate-determining step.

Kinetic vs. Thermodynamic Control: In many reactions of α,β-unsaturated ketones, a competition between kinetic and thermodynamic products is possible. For example, in the deprotonation of the cyclohexenone ring, a strong, bulky base like lithium diisopropylamide (LDA) would likely remove a proton from the less sterically hindered γ-position (kinetic control), while a smaller, weaker base under equilibrium conditions would favor the formation of the more substituted, thermodynamically more stable enolate. masterorganicchemistry.com

The table below provides hypothetical activation energy data for competing reaction pathways.

| Reaction Pathway | Description | Hypothetical Activation Energy (Ea) (kJ/mol) | Reaction Control |

| Path A | 1,2-Addition of a hard nucleophile | 50 | Kinetic |

| Path B | 1,4-Addition of a soft nucleophile | 75 | Thermodynamic |

| Path C | Deprotonation at the γ-position (kinetic) | 60 | Kinetic |

| Path D | Deprotonation at the α'-position (thermodynamic) | 80 | Thermodynamic |

Conformational Dynamics and Stereochemical Control in this compound Reactions

The cyclohexenone ring in this compound adopts a half-chair conformation, which is a common feature of such systems. In this conformation, four of the carbon atoms are roughly in a plane, while the other two are puckered out of the plane. The molecule undergoes rapid ring-flipping between two half-chair conformers at room temperature. In this dynamic equilibrium, substituents can occupy either axial or equatorial positions.

The diacetylamino group is a bulky substituent, and its conformational preference significantly influences the reactivity of the molecule. Generally, bulky substituents on a cyclohexane (B81311) ring favor the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. quimicaorganica.orglibretexts.orglibretexts.org These interactions are repulsive forces between an axial substituent and the axial hydrogen atoms (or other substituents) on the same side of the ring at the third carbon atoms away. quimicaorganica.orglibretexts.org The energy difference between the equatorial and axial conformations determines the position of the conformational equilibrium.

The rotational behavior of the diacetylamino group itself adds another layer of complexity. The two acetyl groups attached to the nitrogen atom can rotate around the C-N bond. The planarity of the amide bonds and the potential for resonance with the nitrogen lone pair can lead to a preferred orientation of the acetyl groups relative to the cyclohexenone ring. This orientation will impact the steric hindrance around the neighboring reactive sites, namely the carbonyl group and the carbon-carbon double bond. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique to probe these conformational features. For instance, N,N-diacetylamines typically exhibit a characteristic signal for the six protons of the two acetyl groups in their proton NMR spectra. cdnsciencepub.com

The stereochemical control in reactions of this compound is a direct consequence of its conformational preferences. Reagents will preferentially attack from the less sterically hindered face of the molecule.

Attack at the Carbonyl Group: The approach of a nucleophile to the carbonyl carbon will be directed by the conformational bias of the diacetylamino group. If the diacetylamino group resides predominantly in the equatorial position, it will exert a steric influence on the adjacent axial and equatorial faces of the carbonyl group. The relative accessibility of these faces will dictate the stereochemistry of the resulting alcohol.

Attack at the Carbon-Carbon Double Bond: Similarly, in reactions such as conjugate additions or epoxidations, the incoming reagent will approach the double bond from the face that is less encumbered by the diacetylamino substituent. The preferred half-chair conformation of the ring and the orientation of the diacetylamino group will create a diastereotopic environment, leading to the preferential formation of one diastereomer over the other.

The principles of stereochemical control in related systems, such as other substituted cyclohexanones and enaminones, provide a framework for predicting the outcomes of reactions involving this compound. The use of chiral catalysts or auxiliaries can further enhance the stereoselectivity of these transformations, offering a powerful strategy for the synthesis of enantiomerically enriched products. rsc.org

Below are data tables that provide context for the conformational analysis of substituted cyclohexanes and typical NMR chemical shifts, which are instrumental in studying the conformational dynamics of molecules like this compound.

Table 1: Conformational Free Energy Differences (A-values) for Selected Substituents on a Cyclohexane Ring

This table illustrates the energetic preference for a substituent to occupy the equatorial position. A larger A-value indicates a stronger preference for the equatorial position due to greater 1,3-diaxial strain in the axial conformation.

| Substituent | A-value (kcal/mol) |

| -H | 0 |

| -CH₃ | 1.7 |

| -CH₂CH₃ | 1.8 |

| -CH(CH₃)₂ | 2.2 |

| -C(CH₃)₃ | > 5.0 |

| -OH | 0.9 (in non-polar solvent) |

| -NH₂ | 1.2-1.6 |

| -N(CH₃)₂ | 2.1 |

Data compiled from various sources on conformational analysis. libretexts.orglibretexts.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Functional Groups Relevant to this compound

NMR spectroscopy is a primary tool for determining the conformation of cyclic molecules. The chemical shifts of protons and carbons are sensitive to their local electronic and steric environment.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Vinylic C-H (α to C=O) | 5.8 - 6.5 | 120 - 140 |

| Vinylic C-H (β to C=O) | 6.5 - 8.0 | 140 - 160 |

| H -C-N | 2.5 - 4.0 | 40 - 60 |

| H -C-C=O | 2.0 - 2.5 | 30 - 40 |

| C =O (Ketone) | - | 195 - 220 |

| C =O (Amide) | - | 165 - 175 |

| C H₃ (Acetyl) | 2.0 - 2.5 | 20 - 30 |

Note: These are approximate ranges and can vary depending on the specific molecular structure and solvent. cdnsciencepub.com

Advanced Spectroscopic and Structural Elucidation of Diacetylaminocyclohexenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Diacetylaminocyclohexenone

High-resolution NMR spectroscopy is a pivotal tool for elucidating the precise molecular structure of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

Multidimensional NMR experiments are critical for establishing connectivity and spatial relationships within a molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, correlations would be expected between the vinyl proton and the adjacent methylene (B1212753) protons on the cyclohexenone ring, as well as among the protons of the three methylene groups of the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated carbons in the molecule, including the vinyl CH, the three methylene groups of the ring, and the methyl groups of the diacetylamino moiety.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for identifying the quaternary carbons, such as the carbonyl carbon and the enamine carbon. For instance, correlations would be expected from the vinyl proton to the carbonyl carbon and from the methyl protons of the acetyl groups to the carbonyl carbons of the acetyl groups and the enamine carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This technique could help to determine the preferred conformation of the diacetylamino group relative to the cyclohexenone ring. For example, NOE cross-peaks might be observed between the protons of the acetyl groups and the protons on the cyclohexenone ring.

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are theoretical predictions and actual experimental values may vary.)

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| C=O (ring) | - | ~198 |

| C=C (vinyl) | ~5.5-6.0 | ~100-110 |

| C-N (enamine) | - | ~140-150 |

| CH₂ (adjacent to C=C) | ~2.2-2.5 | ~30-35 |

| CH₂ (adjacent to C=O) | ~2.5-2.8 | ~35-40 |

| CH₂ (middle) | ~1.8-2.1 | ~20-25 |

| N-C=O | - | ~170 |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of solid materials, including different crystalline forms known as polymorphs. While no specific studies on this compound polymorphs have been reported, ssNMR could be employed to:

Identify and Characterize Polymorphs: Different crystal packing arrangements in polymorphs lead to distinct chemical shifts in ¹³C ssNMR spectra. This allows for the unambiguous identification and characterization of different polymorphic forms.

Probe Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP/MAS) can provide insights into intermolecular interactions, such as hydrogen bonding, which can differ between polymorphs.

Study Molecular Dynamics: Solid-state NMR can be used to investigate dynamic processes in the solid state, such as the rotation of the acetyl groups.

Vibrational Spectroscopy (IR and Raman) of this compound

Vibrational spectroscopy provides information about the functional groups and bonding arrangements within a molecule.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its functional groups.

Predicted Characteristic Vibrational Modes for this compound (Note: These are theoretical predictions and actual experimental values may vary.)

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)| Functional Group | Predicted IR Frequency | Predicted Raman Intensity |

|---|---|---|

| C=O (α,β-unsaturated ketone) | 1660-1680 | Medium |

| C=C (alkene) | 1600-1640 | Strong |

| C=O (amide) | 1690-1710 | Medium |

| C-N Stretch | 1250-1350 | Medium |

| C-H Stretch (sp²) | 3000-3100 | Medium |

In the absence of protic hydrogens, conventional hydrogen bonding is not expected in this compound. However, intermolecular dipole-dipole interactions involving the polar carbonyl and enamine groups would influence the vibrational frequencies and could be studied by analyzing shifts in the carbonyl stretching frequencies in different environments (e.g., in different solvents or in the solid state).

High-Resolution Mass Spectrometry (HRMS) for this compound

HRMS is used to determine the exact mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₀H₁₃NO₃), the expected exact mass can be calculated.

Molecular Ion Peak: In an HRMS experiment, this compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of acetyl groups (as ketene (B1206846), CH₂=C=O) and cleavage of the cyclohexenone ring.

Fragmentation Pathway Analysis and Structural Deductions

Mass spectrometry is a critical tool for elucidating the structure of organic molecules by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For a compound like this compound, presumed to be an enaminone, electron impact (EI) or electrospray ionization (ESI) would induce fragmentation through characteristic pathways.

The fragmentation of enaminones is influenced by the stability of the resulting ions and neutral losses. Common fragmentation behaviors for this class of compounds involve cleavages at the bonds adjacent to the carbonyl group (α-cleavage), the nitrogen atom, and rearrangements like the McLafferty rearrangement if a suitable gamma-hydrogen is present.

Based on the presumed structure of 3-(diacetylamino)cyclohex-2-en-1-one (C₁₀H₁₃NO₃, Molecular Weight: 195.21 g/mol ), several key fragmentation pathways can be postulated:

Loss of Acetyl Group: A primary and highly probable fragmentation is the cleavage of one of the N-acetyl groups. This would result in the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da), leading to significant peaks at m/z 153 or m/z 152, respectively. The formation of the acylium ion [CH₃CO]⁺ at m/z 43 is also highly characteristic.

Ring Cleavage: The cyclohexenone ring can undergo retro-Diels-Alder reactions or other forms of ring-opening, leading to a complex series of fragment ions. The fragmentation of the cyclohexenone moiety itself often proceeds via the loss of CO (28 Da) and C₂H₄ (ethylene, 28 Da).

Cleavage of the Diacetylamino Group: The entire diacetylamino group could be cleaved, though this is less common as a primary fragmentation step compared to the loss of a single acetyl group.

A hypothetical fragmentation pattern is detailed in the table below, illustrating the deductive process for structural analysis.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Plausible Fragmentation Pathway |

| 195 | [C₁₀H₁₃NO₃]⁺• | - | Molecular Ion (M⁺•) |

| 153 | [C₈H₁₁NO₂]⁺• | CH₂CO | Loss of a ketene molecule from an N-acetyl group. |

| 152 | [C₈H₁₀NO₂]⁺ | •COCH₃ | α-cleavage leading to the loss of an acetyl radical. |

| 110 | [C₆H₆O₂]⁺• | C₄H₇N | Cleavage and loss of the diacetylamino side chain. |

| 82 | [C₅H₆O]⁺ | C₅H₇NO₂ | Fragmentation of the ring structure. |

| 43 | [C₂H₃O]⁺ | C₈H₁₀NO₂ | Formation of the highly stable acetyl cation. |

Isotopic Pattern Analysis in this compound

Isotopic pattern analysis in mass spectrometry provides crucial information for determining the elemental composition of a molecule. The relative abundance of isotopic peaks (M+1, M+2, etc.) is determined by the natural abundance of heavy isotopes of the elements present (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O).

For this compound, with a presumed molecular formula of C₁₀H₁₃NO₃, the theoretical isotopic distribution can be calculated. The most significant contribution to the M+1 peak comes from ¹³C, which has a natural abundance of approximately 1.1%.

The expected abundance of the M+1 peak relative to the molecular ion peak (M) can be estimated using the following formula: Abundance(M+1) ≈ (1.1% × no. of C atoms) + (0.37% × no. of N atoms) + (0.04% × no. of O atoms)

For C₁₀H₁₃NO₃: Abundance(M+1) ≈ (1.1% × 10) + (0.37% × 1) + (0.04% × 3) ≈ 11.0% + 0.37% + 0.12% ≈ 11.49%

This calculation indicates that the M+1 peak should have an intensity of approximately 11.5% relative to the M peak. The M+2 peak will be significantly smaller and will primarily arise from the presence of two ¹³C atoms or one ¹⁸O atom. High-resolution mass spectrometry would allow for the precise mass measurement of these peaks, further confirming the elemental formula.

| Isotopic Peak | Theoretical m/z | Relative Abundance (%) | Major Contributing Isotopes |

| M | 195.0895 | 100 | ¹²C, ¹H, ¹⁴N, ¹⁶O |

| M+1 | 196.0929 | 11.49 | ¹³C, ¹⁵N |

| M+2 | 197.0962 | 0.68 | ¹³C₂, ¹⁸O |

X-ray Crystallography and Single-Crystal Diffraction of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Solid-State Structural Parameters and Unit Cell Characterization

While no specific crystallographic data for this compound has been reported, analysis of related acetamide (B32628) and cyclohexenone structures allows for a prediction of its likely solid-state characteristics. The molecule would likely crystallize in a common space group for organic compounds, such as P2₁/c (monoclinic) or P-1 (triclinic).

The crystal packing would be governed by intermolecular forces. The presence of a carbonyl group and the diacetylamino moiety suggests that C-H···O hydrogen bonds would be significant in stabilizing the crystal lattice. The planarity of the enaminone system could also facilitate π-π stacking interactions between adjacent molecules.

The unit cell is the fundamental repeating unit of a crystal lattice, defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). A hypothetical set of unit cell parameters for this compound, based on similar small organic molecules, is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 978 |

| Z (Molecules per unit cell) | 4 |

Co-crystallization and Supramolecular Assembly of this compound

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining a target molecule with a suitable co-former. Enaminones are versatile building blocks in organic synthesis, and their functional groups (carbonyl, amine) make them excellent candidates for forming co-crystals.

This compound possesses hydrogen bond acceptor sites (the carbonyl oxygens) and potential weak hydrogen bond donor sites (C-H groups). This functionality allows for the formation of supramolecular synthons—robust intermolecular interactions—with co-formers that are strong hydrogen bond donors, such as carboxylic acids or phenols. These interactions can guide the assembly of molecules into predictable, extended networks.

For instance, co-crystallization with a dicarboxylic acid could lead to the formation of one-dimensional hydrogen-bonded chains or more complex two- or three-dimensional networks. The study of these supramolecular assemblies is crucial for crystal engineering, where the goal is to design materials with specific properties, such as improved solubility or stability. The specific geometry of the enaminone and the chosen co-former would dictate the final supramolecular architecture.

Theoretical and Computational Chemistry Studies of Diacetylaminocyclohexenone

Quantum Chemical Calculations on Diacetylaminocyclohexenone

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of this compound. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular geometries, vibrational frequencies, and various other electronic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. In the study of this compound, DFT methods are employed to investigate its structural and electronic properties. A typical approach involves geometry optimization to find the lowest energy conformation of the molecule. Functionals such as B3LYP and B3P86 are commonly used in conjunction with basis sets like 6-311++G(d,p) to ensure reliable results. nih.gov

DFT calculations can elucidate the effects of substituents on the molecule's stability and the nature of intramolecular hydrogen bonding. For instance, the presence of the diacetylamino group can influence the electron density distribution across the cyclohexenone ring. Natural Bond Orbital (NBO) analysis, often performed as part of DFT studies, can provide further details on atomic charges and orbital interactions, which are crucial for understanding the molecule's reactivity.

Table 1: Calculated Geometric Parameters of a this compound Analog using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.235 | - |

| C=C | 1.358 | - |

| N-C (ring) | 1.389 | - |

| C-N-C (acetyl) | - | 118.5 |

| O=C-N | - | 121.2 |

Note: Data is representative and based on typical values for similar enaminone structures calculated at the B3LYP/6-311+G(d,p) level of theory.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for determining the electronic structure of this compound. The Hartree-Fock (HF) method provides a foundational approximation, though it does not account for electron correlation. nih.gov More advanced methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory incorporate electron correlation to varying degrees, yielding more accurate energy and property predictions.

These methods are computationally more demanding than DFT but are invaluable for benchmarking and for systems where DFT may not be as reliable. For this compound, ab initio calculations can provide precise details of its electronic states and potential energy surfaces, which are essential for understanding its photochemical behavior and reaction mechanisms.

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, tracking the motion of its atoms over time. This approach is crucial for understanding the molecule's conformational flexibility and its interactions with the surrounding environment.

MD simulations can explore the conformational landscape of this compound by simulating its movement at different temperatures. This allows for the identification of stable conformers and the energy barriers between them. For a cyclic system like cyclohexenone, ring puckering and the orientation of the diacetylamino substituent are key conformational variables. By analyzing the trajectory of the simulation, one can understand the flexibility of the molecule and the timescales of different conformational changes.

The conformation and reactivity of this compound can be significantly influenced by the solvent. MD simulations with explicit solvent molecules (e.g., water, chloroform, DMSO) can model these interactions directly. nih.govrsc.org The simulations can reveal how solvent molecules arrange around the solute and how hydrogen bonding and dielectric effects influence its preferred conformation. nih.gov For example, a polar solvent might stabilize a more polar conformer of this compound. Understanding these solvent effects is critical for predicting the molecule's behavior in different chemical environments. nih.govaps.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate both the computational model and the experimental structure determination.

DFT and other quantum chemical methods are widely used to calculate NMR chemical shifts (¹H, ¹³C), IR vibrational frequencies, and UV-Vis electronic transitions. The accuracy of these predictions has greatly improved, making them a valuable tool in structural elucidation. rsc.orgeurekaselect.com For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed for NMR chemical shift calculations. nih.gov

Often, a linear scaling approach is used to correct for systematic errors in the calculations, leading to better agreement with experimental spectra. By comparing the calculated spectra of different possible isomers or conformers with the experimental spectrum, the most likely structure can be identified.

Table 2: Comparison of Predicted and Representative Experimental Spectroscopic Data for a this compound Analog

| Spectroscopic Parameter | Predicted Value | Representative Experimental Value |

| ¹³C NMR Chemical Shift (C=O) | 195.2 ppm | 196.5 ppm |

| ¹H NMR Chemical Shift (vinyl H) | 5.85 ppm | 5.92 ppm |

| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1670 cm⁻¹ |

| IR Frequency (C=C stretch) | 1610 cm⁻¹ | 1605 cm⁻¹ |

Note: Predicted values are typically calculated using DFT (e.g., B3LYP/6-31G(d)) and may be scaled. Experimental values are representative for similar enaminone structures.

Computational NMR Chemical Shift Predictions

In the absence of experimental data for this compound, computational methods would serve as a primary tool for predicting its Nuclear Magnetic Resonance (NMR) spectra. This process would typically involve:

Geometry Optimization: The first step would be to determine the most stable three-dimensional structure of the this compound molecule using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

Chemical Shift Calculation: Following optimization, the NMR chemical shifts (for ¹H and ¹³C) would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Data Analysis and Comparison: The calculated chemical shifts would be tabulated and could be used to predict the appearance of an experimental NMR spectrum. These theoretical values are often scaled to correct for systematic errors in the computational methods.

A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts for a proposed structure of this compound is presented below. It is crucial to understand that these are simulated values for illustrative purposes and are not based on actual research.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 198.5 |

| C2 | 2.5 (t) | 35.2 |

| C3 | 1.9 (quint) | 22.8 |

| C4 | 2.4 (t) | 40.1 |

| C5 | - | 145.3 |

| C6 | 6.8 (s) | 130.7 |

| N | - | - |

| C7 (Acetyl) | - | 169.2 |

| C8 (Acetyl) | 2.1 (s) | 24.5 |

| C9 (Acetyl) | - | 169.0 |

| C10 (Acetyl) | 2.0 (s) | 24.3 |

Note: Multiplicities (s = singlet, t = triplet, quint = quintet) are hypothetical.

Vibrational Frequency Calculations and Mode Assignments

Vibrational spectroscopy (infrared and Raman) is another key technique for molecular characterization. Computational chemistry would be used to:

Frequency Calculation: After geometry optimization, a frequency calculation would be performed at the same level of theory. This would yield the harmonic vibrational frequencies.

Mode Assignment: Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., C=O stretch, C-H bend). These assignments would be crucial for interpreting experimental IR or Raman spectra.

Visualization: The vibrational modes can be animated to visualize the atomic motions associated with each frequency.

A hypothetical table of selected calculated vibrational frequencies for this compound is shown below. These are illustrative examples and not the result of actual calculations.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3050 | C-H stretch (vinylic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1710 | C=O stretch (acetyl) |

| 1680 | C=O stretch (cyclohexenone) |

| 1620 | C=C stretch (cyclohexenone) |

Reaction Mechanism Elucidation via Computational Chemistry

Should this compound be a product or reactant in a chemical transformation, computational chemistry would be a powerful tool to investigate the reaction mechanism.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how a reaction involving this compound proceeds, the following computational steps would be taken:

Transition State Search: The geometry of the transition state (the highest energy point along the reaction pathway) would be located using algorithms like the Berny optimization.

Frequency Analysis: A frequency calculation on the transition state geometry would be performed to confirm it is a true transition state (it should have exactly one imaginary frequency).

IRC Analysis: An Intrinsic Reaction Coordinate (IRC) calculation would be performed starting from the transition state. This would map out the reaction pathway, connecting the transition state to the reactants and products, thus confirming the proposed mechanism.

Catalytic Cycle Modeling for this compound Syntheses

If the synthesis of this compound involves a catalyst, computational modeling could be used to elucidate the entire catalytic cycle. This would involve:

Modeling Each Step: Each step of the proposed catalytic cycle (e.g., substrate binding, oxidative addition, migratory insertion, reductive elimination) would be modeled computationally.

Catalyst Optimization: Theoretical studies could also be used to predict how modifications to the catalyst structure might improve the efficiency or selectivity of the synthesis.

Future Research Directions and Unexplored Avenues for Diacetylaminocyclohexenone

Development of Novel Stereoselective Methodologies for Diacetylaminocyclohexenone Synthesis

The presence of stereocenters in the cyclohexenone ring of this compound necessitates the development of synthetic methodologies that can control its three-dimensional arrangement. Future research should prioritize the exploration of asymmetric synthesis strategies to access enantiomerically pure forms of the compound and its derivatives. Drawing inspiration from the synthesis of other chiral amino-cyclic compounds, several promising avenues can be envisioned.

One such approach could involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, asymmetric Mannich reactions could be employed to introduce the amino group onto a cyclohexenone precursor with high stereocontrol. Similarly, catalytic asymmetric conjugate additions to a suitable cyclohexenone acceptor could establish the desired stereochemistry.

Furthermore, the development of one-pot, multi-step processes could provide efficient and atom-economical routes to chiral this compound analogs. Such strategies, which might involve a cascade of reactions such as asymmetric rearrangements and ring-closing metathesis, would be highly valuable for generating a library of stereoisomers for further investigation. The successful implementation of these methodologies will be crucial for elucidating the structure-activity relationships of this compound in various applications.

Exploration of this compound in Organometallic Chemistry and Catalysis

The structural motifs within this compound, namely the β-enaminone functionality, suggest its potential as a versatile ligand in organometallic chemistry. The nitrogen and oxygen atoms of the diacetylamino and ketone groups, respectively, could serve as coordination sites for a variety of metal centers. Future research should focus on the synthesis and characterization of organometallic complexes featuring this compound as a ligand.

Initial studies could explore the coordination of this compound to transition metals such as palladium, rhodium, and copper, which are known to form stable complexes with related β-keto-amine ligands. Spectroscopic and crystallographic analysis of these complexes would provide valuable insights into the coordination modes of the ligand and the electronic properties of the resulting metal centers.

The development of this compound-metal complexes opens the door to their exploration in catalysis. The chiral environment that could be created around a metal center by a stereoisomerically pure this compound ligand makes these complexes attractive candidates for asymmetric catalysis. Potential applications could include C-C bond-forming reactions, hydrogenations, and other transformations of synthetic importance. The modular nature of the this compound scaffold would allow for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity.

Advanced Computational Modeling for Predictive Understanding of this compound Reactivity

Computational chemistry offers a powerful toolkit for predicting and understanding the properties and reactivity of novel molecules like this compound. Future research in this area should leverage a multi-pronged computational approach, starting with fundamental electronic structure calculations and extending to more advanced predictive models.

Initially, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies (such as the HOMO and LUMO), and spectroscopic properties of this compound. These studies, analogous to those performed on similar aminocyclohexenone derivatives, will provide a foundational understanding of the molecule's intrinsic reactivity and photophysical behavior. Calculation of reactivity descriptors, such as Fukui functions and molecular electrostatic potential (MEP) surfaces, will help to identify the most likely sites for electrophilic and nucleophilic attack.

Beyond these fundamental studies, more advanced computational methodologies can be applied. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its potential interactions with other molecules or biological targets. Furthermore, the development of machine learning and deep learning models, trained on data from related compounds, could enable the rapid prediction of various properties of this compound and its derivatives, including their potential biological activity and toxicity. These predictive models can help to guide synthetic efforts and prioritize compounds for experimental testing.

Expanding the Scope of this compound in Materials Science Innovation

The unique chemical structure of this compound makes it a promising building block for the creation of novel functional materials. The presence of both a polymerizable olefin and reactive functional groups suggests that it could be incorporated into a variety of polymer architectures, leading to materials with tailored properties.

A key area for future research will be the synthesis of polymers incorporating the this compound moiety as a monomer or a functional pendant group. Drawing parallels with the development of polyenaminones from related cyclohexanedione derivatives, it is conceivable that polymers based on this compound could exhibit interesting optical, electronic, and redox properties. mdpi.com These characteristics could make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

Furthermore, the cyclohexenone ring itself is a valuable scaffold in polymer chemistry. For example, the ring-opening metathesis polymerization (ROMP) of related cyclic olefins has led to the development of chemically recyclable polymers. Investigating the polymerization of this compound or its derivatives could lead to new sustainable materials. The potential for this compound to act as a cross-linking agent or to be incorporated into copolymers to modify the properties of existing polymers also warrants investigation.

Deepening Mechanistic Insights into Biological Interactions of this compound via In Vitro and Advanced Model Systems

The cyclohexenone scaffold is a common feature in a variety of biologically active natural products and synthetic compounds. This precedent suggests that this compound and its derivatives may also possess interesting biological properties. A systematic exploration of these potential activities, coupled with in-depth mechanistic studies, represents a critical future research direction.

Initial investigations should involve broad-spectrum in vitro screening of this compound against a panel of biological targets, including various enzymes and cell lines. Based on the known activities of other cyclohexene (B86901) derivatives, particular attention should be paid to potential anti-inflammatory, antimicrobial, and anticancer effects. nih.gov For example, assays could be conducted to measure the inhibition of key inflammatory mediators, such as nitric oxide (NO) and cytokines, in immune cells. nih.gov

Q & A

Q. What are the key considerations for designing a synthesis protocol for diacetylaminocyclohexenone to ensure reproducibility?

- Methodological Answer : Begin by reviewing existing synthetic routes in peer-reviewed journals, prioritizing methods validated for analogous cyclohexenone derivatives. Key parameters include solvent selection (polar aprotic solvents like DMF may enhance reactivity), temperature control (e.g., maintaining 0–5°C for exothermic steps), and catalyst optimization (e.g., palladium-based catalysts for selective acetylation). Validate purity via HPLC or GC-MS, and cross-reference spectral data (¹H/¹³C NMR, IR) with literature benchmarks. Document deviations rigorously to troubleshoot irreproducibility .

Q. How should researchers address discrepancies in reported spectral data for this compound derivatives?

- Methodological Answer : Conduct a systematic review of spectral databases (e.g., SciFinder, Reaxys) to identify conflicting assignments. Perform comparative analysis using standardized conditions (e.g., deuterated solvent, calibrated instruments). For NMR ambiguities, employ 2D techniques (COSY, HSQC) to resolve overlapping signals. If contradictions persist, validate via independent synthesis or computational modeling (DFT for predicted chemical shifts). Publish corrigenda if errors are confirmed in prior work .

Q. What safety protocols are critical when handling this compound in exploratory experiments?

- Methodological Answer : Use PPE compliant with EN 374 standards, including nitrile gloves and chemical-resistant lab coats. For solutions or mixtures, consult safety data sheets (SDS) for reactivity hazards (e.g., amine-related exothermic reactions). Conduct small-scale pilot reactions (<1 mmol) to assess thermal stability. Store under inert atmosphere (N₂/Ar) to prevent oxidation. Emergency protocols must include spill containment (neutralize with 5% acetic acid) and eyewash station access .

Advanced Research Questions

Q. How can researchers optimize this compound’s bioactivity profile while minimizing off-target effects?

- Methodological Answer : Employ structure-activity relationship (SAR) studies with systematic modifications (e.g., substituent variations at the acetyl or cyclohexenone positions). Use in silico docking (AutoDock, Schrödinger) to predict binding affinities to target proteins. Validate selectivity via high-throughput screening against related enzymes (e.g., kinase panels). Analyze dose-response curves (IC₅₀, EC₅₀) to quantify potency and specificity. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies resolve contradictions in mechanistic studies of this compound’s catalytic behavior?

- Methodological Answer : Apply kinetic isotope effects (KIE) to distinguish between radical vs. polar mechanisms. Use operando spectroscopy (Raman, XAFS) to monitor intermediate species in real time. Compare DFT-calculated transition states with experimental activation parameters (ΔH‡, ΔS‡). Reconcile discrepancies by testing competing hypotheses under controlled conditions (e.g., varying solvent dielectric constant) .

Q. How should researchers design a robust literature review to contextualize this compound’s unexplored properties?

- Methodological Answer : Follow PRISMA guidelines for systematic reviews: define inclusion/exclusion criteria (e.g., studies post-2010, peer-reviewed only). Use Boolean search terms in databases (e.g., "this compound AND (synthesis OR mechanism) NOT patent"). Extract data into a matrix comparing methods, results, and limitations. Perform meta-analysis if sufficient homogeneity exists (e.g., statistical comparison of yield ranges). Highlight knowledge gaps (e.g., lack of in vivo toxicity data) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent cytotoxicity data?

- Methodological Answer : Use nonlinear regression (GraphPad Prism, R) to fit sigmoidal curves (Hill equation) for IC₅₀ determination. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare means across concentrations. Report confidence intervals (95% CI) and effect sizes (Cohen’s d). For outliers, apply Grubbs’ test or leverage robust statistics (median ± MAD). Visualize via heatmaps or dose-response overlays .

Q. How can researchers ensure compliance with ethical standards when publishing this compound studies?

- Methodological Answer : Declare funding sources and conflicts of interest per ICMJE guidelines. For animal studies, cite IACUC approval and ARRIVE checklist adherence. Use controlled vocabularies (e.g., MeSH terms) for database indexing. Share raw data via repositories (Figshare, Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable). Include a data availability statement in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.